

Efficacy Testing Protocol for MED6-189 in Humanized Mouse Models

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Compound of Interest

Compound Name: MED6-189
Cat. No.: B15560378

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Application Note & Protocol: **MED6-189**

Audience: Researchers, scientists, and drug development professionals.

Introduction

MED6-189 is an investigational humanized monoclonal antibody designed to target the programmed cell death protein 1 (PD-1). PD-1 is a critical immune checkpoint receptor expressed on activated T cells.^[1] Its ligands, PD-L1 and PD-L2, are often upregulated on the surface of tumor cells, leading to the suppression of T-cell mediated anti-tumor immunity.^{[1][2]} **MED6-189** is engineered to block the interaction between PD-1 and its ligands, thereby restoring the cytotoxic function of T cells against malignant cells.

Humanized mouse models, which are immunodeficient mice engrafted with components of the human immune system, are invaluable tools for the preclinical evaluation of immuno-oncology agents like **MED6-189**.^{[3][4]} These models allow for the investigation of therapeutic efficacy against human tumors in the context of a functional human immune system.^[5] This protocol outlines the procedures for assessing the *in vivo* efficacy of **MED6-189** using humanized mice engrafted with patient-derived xenografts (PDX).^{[6][7]}

1. Objectives

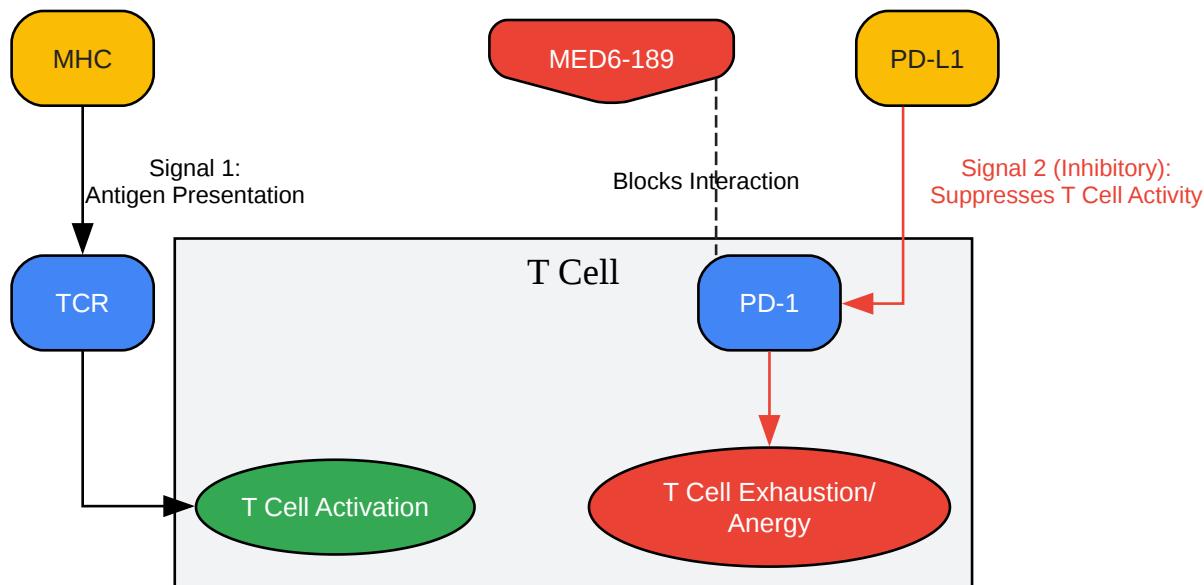
- Primary Objective: To evaluate the anti-tumor efficacy of **MED6-189** in a humanized mouse model bearing a patient-derived xenograft (PDX) of a solid tumor (e.g., non-small cell lung

cancer, melanoma).

- Secondary Objectives:
 - To assess the impact of **MED6-189** on the tumor microenvironment (TME), with a focus on the infiltration and activation of human immune cells.
 - To determine the safety and tolerability of **MED6-189** in the humanized mouse model.
 - To establish a dose-response relationship for **MED6-189**.

Signaling Pathway of MED6-189 Mechanism of Action

The following diagram illustrates the proposed mechanism of action for **MED6-189** in blocking the PD-1/PD-L1 signaling pathway.

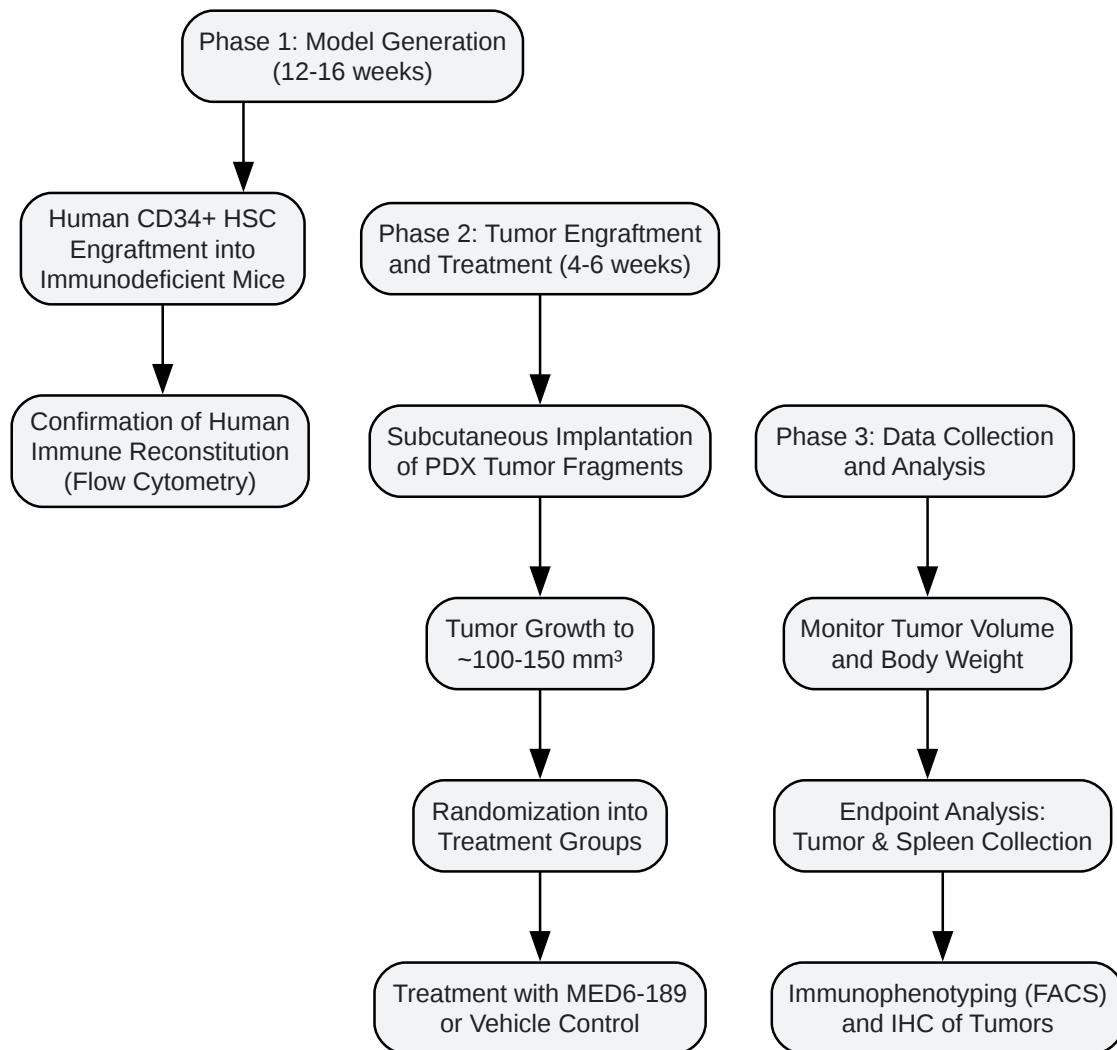


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Caption: **MED6-189** blocks the PD-1/PD-L1 inhibitory signaling pathway.

Experimental Workflow

The overall experimental workflow for the efficacy testing of **MED6-189** is depicted below.

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Caption: Experimental workflow for **MED6-189** efficacy testing.

Detailed Experimental Protocols

Generation of Humanized Mice

A common method for generating humanized mice involves the engraftment of human CD34+ hematopoietic stem cells (HSCs) into neonatal immunodeficient mice.[8]

- Mouse Strain: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 1-5 days old.

- Human Cells: Cryopreserved human CD34+ HSCs from cord blood.
- Procedure:
 - Sublethally irradiate neonatal NSG mice (100-150 cGy).
 - Within 24 hours of irradiation, inject 1-2 x 10⁵ CD34+ HSCs into each pup via the intrahepatic route.[\[8\]](#)
 - At 12-16 weeks post-engraftment, confirm human immune cell reconstitution by performing flow cytometry on peripheral blood. Key markers include human CD45, CD3, CD4, CD8, and CD19.[\[8\]](#)

PDX Tumor Implantation and Treatment

- Materials:
 - Humanized mice with confirmed human immune cell engraftment.
 - Patient-derived xenograft (PDX) fragments.
 - Matrigel (optional).
 - **MED6-189** formulated for in vivo administration.
 - Vehicle control (e.g., sterile PBS).
- Procedure:
 - Subcutaneously implant PDX fragments into the flank of the humanized mice.[\[8\]](#)
 - Monitor tumor growth regularly with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.[\[9\]](#)
 - When tumors reach a mean size of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
 - Administer **MED6-189** or vehicle control according to the predetermined dosing schedule (e.g., 10 mg/kg, intraperitoneally, twice weekly).[\[9\]](#)

- Continue to monitor tumor growth and the overall health of the mice (including body weight) throughout the study.

Endpoint Analysis

At the end of the study (based on tumor size limits or a predetermined time point):

- Tumor Growth Inhibition (TGI): Calculate the TGI for the treatment group compared to the control group.
- Tissue Collection: Euthanize mice and collect tumors and spleens for further analysis.
- Flow Cytometry: Prepare single-cell suspensions from tumors and spleens. Perform multi-color flow cytometry to characterize immune cell populations.[10][11] Key markers for tumor-infiltrating lymphocytes (TILs) include human CD45, CD3, CD4, CD8, FoxP3 (Tregs), and markers of activation/exhaustion (e.g., Ki-67, PD-1, TIM-3, LAG-3).[12][13]
- Immunohistochemistry (IHC): Stain tumor sections for immune cell markers (e.g., CD8) to assess immune cell infiltration into the tumor core and periphery.[12]
- Cytokine Analysis: Measure cytokine levels (e.g., IFN- γ , TNF- α) in the plasma or from stimulated splenocytes to assess the anti-tumor immune response.

Data Presentation

Quantitative data should be summarized in the following tables for clear comparison between treatment and control groups.

Table 1: Tumor Volume and Body Weight

Day	Treatment Group	Mean Tumor Volume (mm ³) ± SEM	Mean Body Weight (g) ± SEM
0	Vehicle Control	125.3 ± 10.2	22.1 ± 0.5
0	MED6-189 (10 mg/kg)	124.8 ± 9.8	22.3 ± 0.6
7	Vehicle Control	250.6 ± 25.1	22.5 ± 0.7
7	MED6-189 (10 mg/kg)	180.4 ± 15.7	22.4 ± 0.5
14	Vehicle Control	510.2 ± 50.8	22.8 ± 0.8
14	MED6-189 (10 mg/kg)	250.1 ± 22.3	22.6 ± 0.6
21	Vehicle Control	980.5 ± 95.3	23.1 ± 0.9
21	MED6-189 (10 mg/kg)	350.7 ± 30.1	22.9 ± 0.7

Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) at Endpoint

Cell Population	Marker Profile	Vehicle Control (% of CD45+) ± SEM	MED6-189 (10 mg/kg) (% of CD45+) ± SEM
T Cells	CD3+	35.2 ± 4.1	55.8 ± 5.3
Cytotoxic T Cells	CD3+ CD8+	15.6 ± 2.3	35.1 ± 3.9
Helper T Cells	CD3+ CD4+	18.9 ± 2.8	19.5 ± 2.5
Regulatory T Cells	CD4+ FoxP3+	5.1 ± 0.9	2.5 ± 0.5
CD8/Treg Ratio	-	3.1	14.0
Activated CTLs	CD8+ Ki-67+	8.2 ± 1.5	25.7 ± 3.1

Disclaimer: The data presented in the tables are hypothetical and for illustrative purposes only. Actual results may vary.

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